N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-6-pyrazol-1-ylpyrazin-2-amine
Description
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-6-pyrazol-1-ylpyrazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which is known for its stability and versatility in chemical reactions. The presence of pyrazole and pyrazine rings further enhances its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-6-pyrazol-1-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-2-22-13-9-12(16(13)5-3-8-23-16)19-14-10-17-11-15(20-14)21-7-4-6-18-21/h4,6-7,10-13H,2-3,5,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJCJJIZZOFRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCO2)NC3=CN=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-5-oxaspiro[34]octan-1-yl)-6-pyrazol-1-ylpyrazin-2-amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-6-pyrazol-1-ylpyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, DMF, DMSO.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted pyrazole and pyrazine compounds .
Scientific Research Applications
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-6-pyrazol-1-ylpyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-6-pyrazol-1-ylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-5-oxaspiro[3.4]octan-1-amine: A related compound with a similar spirocyclic core but lacking the pyrazole and pyrazine rings.
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide: Another compound with a similar spirocyclic structure but different heterocyclic rings.
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide: A compound with a similar spirocyclic core but different functional groups.
Uniqueness
N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-6-pyrazol-1-ylpyrazin-2-amine stands out due to its combination of a spirocyclic core with pyrazole and pyrazine rings, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
